molecular formula C23H38Cl3NO3 B12690278 N,N-Dimethyltridecylammonium (2,4,5-trichlorophenoxy)acetate CAS No. 2464-48-4

N,N-Dimethyltridecylammonium (2,4,5-trichlorophenoxy)acetate

Cat. No.: B12690278
CAS No.: 2464-48-4
M. Wt: 482.9 g/mol
InChI Key: VXQIVEOMYXLCPQ-UHFFFAOYSA-N
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Description

N,N-Dimethyltridecylammonium (2,4,5-trichlorophenoxy)acetate: is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which combines a quaternary ammonium group with a trichlorophenoxyacetate moiety, making it a versatile agent in different chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyltridecylammonium (2,4,5-trichlorophenoxy)acetate typically involves the reaction of N,N-dimethyltridecylamine with 2,4,5-trichlorophenoxyacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyltridecylammonium (2,4,5-trichlorophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N,N-Dimethyltridecylammonium (2,4,5-trichlorophenoxy)acetate involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This compound also interferes with the function of membrane-bound proteins, further enhancing its antimicrobial activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a long alkyl chain with a trichlorophenoxyacetate moiety, providing both surfactant and antimicrobial properties. This dual functionality makes it particularly useful in applications requiring both properties .

Properties

CAS No.

2464-48-4

Molecular Formula

C23H38Cl3NO3

Molecular Weight

482.9 g/mol

IUPAC Name

N,N-dimethyltridecan-1-amine;2-(2,4,5-trichlorophenoxy)acetic acid

InChI

InChI=1S/C15H33N.C8H5Cl3O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(2)3;9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h4-15H2,1-3H3;1-2H,3H2,(H,12,13)

InChI Key

VXQIVEOMYXLCPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCN(C)C.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O

Origin of Product

United States

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